

Spectroscopic Profile of 4-Chlorophenylurea: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B2797432

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenylurea** (CAS No: 140-38-5), a compound of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **4-Chlorophenylurea** have been acquired and analyzed to confirm its chemical structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Chlorophenylurea** exhibits characteristic signals corresponding to the aromatic protons and the protons of the urea moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly available in search results	Aromatic Protons (H-2, H-3, H-5, H-6)	
Data not explicitly available in search results	NH ₂ Protons	
Data not explicitly available in search all results	NH Proton	

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **4-Chlorophenylurea** gives a distinct signal.

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C=O (Urea Carbonyl)
Data not explicitly available in search results	C-1 (Carbon attached to NH)
Data not explicitly available in search results	C-2, C-6
Data not explicitly available in search results	C-3, C-5
Data not explicitly available in search results	C-4 (Carbon attached to Cl)

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Varian A-60 spectrometer or equivalent is typically used for ¹H NMR analysis. For ¹³C NMR, a higher field instrument is preferable for better resolution.

Sample Preparation:

- A small amount of **4-Chlorophenylurea** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is common for urea compounds due to its ability to dissolve the sample and to observe exchangeable protons (NH and NH₂).
- The concentration of the sample is typically in the range of 5-10 mg/mL.

- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum is acquired at a specific frequency (e.g., 300 or 400 MHz). A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Chlorophenylurea** shows characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

FTIR Spectral Data

The major absorption bands in the Fourier-transform infrared (FTIR) spectrum of **4-Chlorophenylurea** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430 - 3300	Strong, Broad	N-H Stretching (Amide)
3200 - 3000	Medium	Aromatic C-H Stretching
1650 - 1630	Strong	C=O Stretching (Urea, Amide I)
1600 - 1550	Medium	N-H Bending (Amide II) & Aromatic C=C Stretching
1490	Medium	Aromatic C=C Stretching
1100 - 1000	Medium	C-N Stretching
850 - 800	Strong	para-disubstituted benzene C-H Bending
750 - 700	Medium	C-Cl Stretching

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[\[1\]](#)

Sample Preparation (KBr Pellet Method):[\[1\]](#)

- Approximately 1-2 mg of finely ground **4-Chlorophenylurea** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition:

- The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The mass spectrum of **4-Chlorophenylurea** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key fragments and their relative intensities are presented below.

m/z	Relative Intensity (%)	Assignment
172	Moderate	$[M+2]^+$ (due to ^{37}Cl isotope)
170	High	$[M]^+$ (Molecular Ion)
129	High	$[M - \text{NHCO}]^+$ (due to ^{37}Cl isotope)
127	Very High	$[M - \text{NHCO}]^+$ (Base Peak)
107	Moderate	$[\text{C}_6\text{H}_4\text{Cl}]^+$
92	Moderate	$[\text{C}_6\text{H}_4\text{N}]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$

Experimental Protocol for Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system, such as one from the NIST Mass Spectrometry Data Center, is used.[\[1\]](#)

Sample Preparation:

- A dilute solution of **4-Chlorophenylurea** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- The solution is then injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

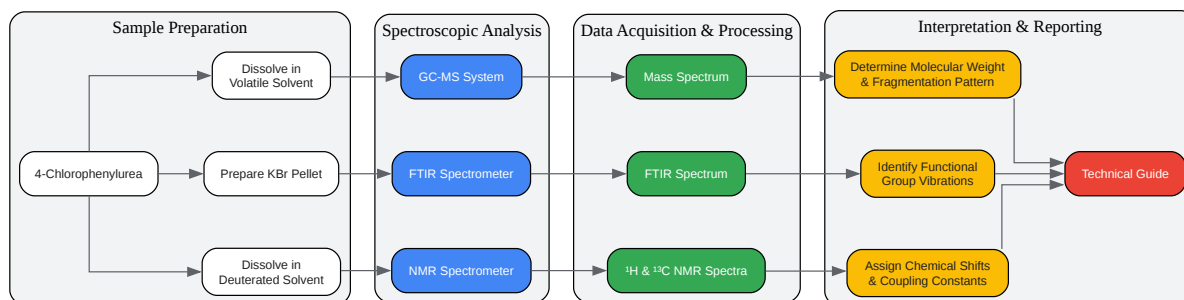
- Column: A suitable capillary column (e.g., HP-5MS) is used for separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Inlet Temperature: The injector temperature is set to ensure volatilization of the sample without degradation.
- Oven Program: A temperature gradient is used to elute the compound from the column.

Mass Spectrometry (MS) Conditions:

- Ionization Method: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.
- Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the compound (e.g., 40-300 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chlorophenylurea**.



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Caption: General workflow for spectroscopic analysis of **4-Chlorophenylurea**.

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References

- 1. 4-Chlorophenylurea | C₇H₇ClN₂O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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